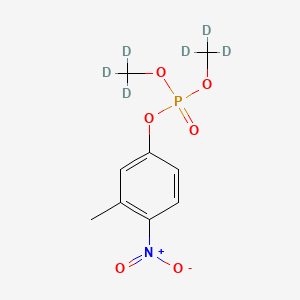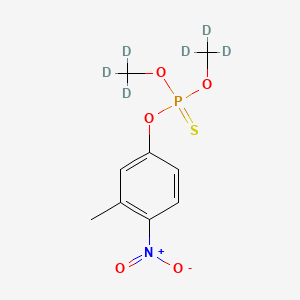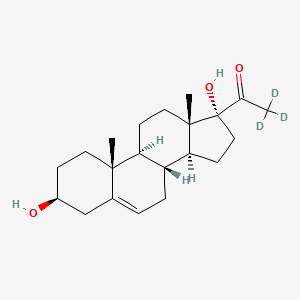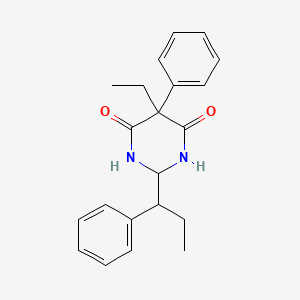![molecular formula C30H50N12O12S2 B563071 Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt CAS No. 100930-16-3](/img/structure/B563071.png)
Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt is a synthetic peptide derivative. This compound is known for its potent neuropeptide properties, which have selective effects on memory and related processes . It is a fragment of vasopressin, a peptide hormone that plays a crucial role in regulating various physiological functions, including water retention and blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt can undergo various chemical reactions, including:
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to modify the peptide’s properties and activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used during SPPS to ensure selective reactions.
Major Products Formed
The major products formed from these reactions include the oxidized form with disulfide bonds and various substituted derivatives with altered biological activities .
Applications De Recherche Scientifique
Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt has a wide range of scientific research applications:
Mécanisme D'action
The compound exerts its effects by binding to specific receptors in the brain, influencing neuropeptide signaling pathways. The primary molecular targets include vasopressin receptors, which are involved in regulating water retention, blood pressure, and memory processes . The binding of the peptide to these receptors triggers a cascade of intracellular events, leading to the observed physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pglu-gly-arg-phe amide acetate salt: Another neuropeptide with similar properties but different amino acid sequence.
4-phenylazobensyloxycarbonyl-pro-leu-gly-pro-d-arg: A synthetic peptide with distinct structural features and biological activities.
Uniqueness
Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt is unique due to its specific amino acid sequence and the presence of disulfide bonds, which contribute to its stability and biological activity . Its selective effects on memory and related processes make it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
100930-16-3 |
|---|---|
Formule moléculaire |
C30H50N12O12S2 |
Poids moléculaire |
834.922 |
Nom IUPAC |
acetic acid;(2R)-2-amino-3-[[(2R)-3-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-oxopropyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C28H46N12O10S2.C2H4O2/c29-13(27(49)50)11-51-52-12-17(39-24(46)16(9-19(30)41)38-23(45)15-5-6-21(43)36-15)26(48)40-8-2-4-18(40)25(47)37-14(3-1-7-34-28(32)33)22(44)35-10-20(31)42;1-2(3)4/h13-18H,1-12,29H2,(H2,30,41)(H2,31,42)(H,35,44)(H,36,43)(H,37,47)(H,38,45)(H,39,46)(H,49,50)(H4,32,33,34);1H3,(H,3,4)/t13-,14-,15-,16-,17-,18-;/m0./s1 |
Clé InChI |
JCYUTVYWHXRGEB-ANMSZRTHSA-N |
SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CSSCC(C(=O)O)N)NC(=O)C(CC(=O)N)NC(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one](/img/structure/B562988.png)









![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)

